N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . The presence of a thiazole ring (a type of heterocycle) and a chlorophenyl group suggests that this compound might have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the identification of the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiazole ring, and the chlorophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can influence properties like solubility, melting point, and stability .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been explored as potential antimicrobial agents. The compound’s structural features may contribute to inhibiting microbial growth, making it relevant for drug development in this field . Further studies could investigate its efficacy against specific pathogens.
Anticancer Properties
Thiazoles exhibit antitumor and cytotoxic activity. Researchers have synthesized derivatives with promising effects against cancer cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cells . Investigating its mechanism of action and potential clinical applications is crucial.
Antiviral Potential
Given the compound’s thiazole scaffold, it’s worth exploring its antiviral properties. Thiazoles have shown anti-HIV activity, making this compound a candidate for further investigation . Assessing its efficacy against specific viral strains and understanding its mode of action could be valuable.
Anti-Inflammatory Effects
Thiazole derivatives have been associated with anti-inflammatory activity . Investigating whether our compound modulates inflammatory pathways or suppresses cytokine production could provide insights for therapeutic applications.
Neuroprotective Properties
Considering the compound’s structure, it might have neuroprotective effects. Thiazoles have been studied in this context, and our compound could be evaluated for its ability to protect neurons from damage or degeneration .
Antihypertensive Activity
Thiazoles have demonstrated antihypertensive effects . Exploring whether our compound affects blood pressure regulation or vascular function could be relevant.
Other Potential Applications
Thiazoles are versatile, and our compound may have additional unexplored applications. Investigate its interactions with specific receptors, enzymes, or cellular pathways to uncover novel uses.
- Thiazoles: having diverse biological activities (Shiv Jee Kashyap et al., 2012)
- Thiazole: A Versatile Standalone Scaffold in Medicinal Chemistry (Evren et al., 2019)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, which share a similar structure with the compound , have been associated with a broad spectrum of biological activities .
Mode of Action
Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme .
Biochemical Pathways
For instance, some compounds are involved in the serine-glycine one-carbon metabolism .
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGYPJPBUWRZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide |
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